molecular formula C22H20FNO4S B4895006 methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate CAS No. 350989-64-9

methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate

Cat. No.: B4895006
CAS No.: 350989-64-9
M. Wt: 413.5 g/mol
InChI Key: IXGBISMSWNDVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate is a substituted thiophene derivative featuring a fluorophenyl group at position 4, a 4-propoxybenzoylamino moiety at position 2, and a methyl ester at position 3. The 4-fluorophenyl group contributes electron-withdrawing effects, while the 4-propoxybenzoyl substituent introduces steric bulk and lipophilicity, which may enhance membrane permeability and metabolic stability .

Synthesis of such compounds typically involves multi-step organic reactions, including Suzuki-Miyaura cross-coupling (as seen in analogous thiophene derivatives) .

Properties

IUPAC Name

methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO4S/c1-3-12-28-17-10-6-15(7-11-17)20(25)24-21-19(22(26)27-2)18(13-29-21)14-4-8-16(23)9-5-14/h4-11,13H,3,12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGBISMSWNDVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301142212
Record name Methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350989-64-9
Record name Methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350989-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is then functionalized with the fluorophenyl and propoxybenzoyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate and analogous thiophene derivatives:

Compound Name Substituents (Position 2) Ester Group Key Structural Features Molecular Weight (g/mol) Notable Properties/Applications References
Target Compound 4-Propoxybenzoylamino Methyl High lipophilicity due to propoxy group; fluorophenyl enhances electronic stabilization ~451* Potential kinase inhibition or material science use
Methyl 2-[(4-fluorobenzoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate 4-Fluorobenzoylamino Methyl Dual fluorine atoms increase electronegativity and stability 397.38 Studied for antimicrobial activity
Ethyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenoxy)acetyl]amino}-3-thiophenecarboxylate 4-Methoxyphenoxyacetylamino Ethyl Chlorophenyl group improves halogen bonding; methoxy enhances solubility 434.91 Anticancer candidate
Propyl 4-(4-fluorophenyl)-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate 2-Oxo-2H-chromen-3-yl carbonylamino Propyl Chromene moiety confers fluorescence; propyl ester increases metabolic resistance 451.47 Fluorescent probes or bioimaging
Propyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate Amino, 5-methyl Propyl Amino group enables hydrogen bonding; methyl adds steric hindrance 293.36 Intermediate in drug synthesis

*Estimated based on structural analogs.

Key Findings:

Electronic Effects : Fluorine substituents (e.g., in ) enhance stability via electron-withdrawing effects, whereas propoxy or methoxy groups () modulate lipophilicity and solubility.

Ester Group Impact : Methyl esters (target compound, ) generally exhibit faster hydrolysis than ethyl or propyl esters (), affecting bioavailability.

Biological Relevance: Amino-substituted analogs () are often intermediates in drug synthesis, while chromene-containing derivatives () have niche applications in optics.

Biological Activity

Methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate is a synthetic organic compound recognized for its significant biological activity, particularly as a histone deacetylase (HDAC) inhibitor. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiophene ring, a fluorophenyl group, and an amino acid derivative. Its molecular formula is C22H20FNO4SC_{22}H_{20}FNO_4S, with a molar mass of approximately 413.46 g/mol . The presence of the fluorine atom in the phenyl group enhances its lipophilicity, which may improve bioavailability compared to similar compounds lacking such substitutions .

As an HDAC inhibitor, this compound plays a crucial role in regulating gene expression by modifying histones. This inhibition leads to an increase in histone acetylation, which is associated with the activation of tumor suppressor genes and the induction of apoptosis in cancer cells . The compound's ability to selectively bind to HDAC enzymes has been demonstrated through various interaction studies employing techniques such as enzyme assays and molecular docking simulations.

Anticancer Activity

The primary application of this compound lies in cancer therapy. HDAC inhibitors are known to induce cell cycle arrest and apoptosis in various cancer cell lines. Studies have shown that this compound exhibits potent anticancer activity against multiple types of cancer, including breast cancer and leukemia .

Neurodegenerative Disorders

In addition to its anticancer properties, this compound shows promise in treating neurodegenerative disorders. By modulating epigenetic pathways, it may help alleviate symptoms associated with diseases like Alzheimer's and Huntington's disease .

Inflammatory Diseases

Research indicates that this compound may also be beneficial in managing inflammatory diseases due to its ability to regulate gene expression related to inflammation .

Table 1: Summary of Biological Activities

Activity Description References
AnticancerInduces apoptosis and cell cycle arrest in cancer cells
NeuroprotectivePotential benefits in neurodegenerative diseases by modifying epigenetic regulation
Anti-inflammatoryModulates inflammatory responses through gene expression regulation

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other biologically active compounds. The following table highlights comparisons with related compounds:

Table 2: Comparison with Similar Compounds

Compound Name Key Features
Methyl 4-(4-chlorophenyl)-2-(4-propoxybenzamido)-3-thiophenecarboxylateChlorine substitution instead of fluorine
Methyl 2-[(3,4-dimethoxybenzoyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylateDimethoxy group enhances solubility
Propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylateSimplified structure; lacks fluorine substitution

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.